Cas no 2138049-12-2 (8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine)
![8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine structure](https://www.kuujia.com/scimg/cas/2138049-12-2x500.png)
8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2138049-12-2
- 8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine
- EN300-1162278
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- Inchi: 1S/C13H12BrN3/c14-9-3-1-2-8-7-15-12(17-11(8)9)16-10-6-13(10)4-5-13/h1-3,7,10H,4-6H2,(H,15,16,17)
- InChI Key: JYYRHDORSLSMON-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C=NC(=NC=21)NC1CC21CC2
Computed Properties
- Exact Mass: 289.02146g/mol
- Monoisotopic Mass: 289.02146g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8Ų
- XLogP3: 3.4
8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162278-1.0g |
8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine |
2138049-12-2 | 1g |
$0.0 | 2023-06-08 |
8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine Related Literature
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Additional information on 8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine
8-Bromo-N-{Spiro[2.2]Pentan-1-Yl}Quinazolin-2-Amine: A Comprehensive Overview
The compound 8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine (CAS No: 2138049-12-2) is a highly specialized organic molecule belonging to the quinazoline derivative family. Quinazoline derivatives have garnered significant attention in recent years due to their diverse biological activities and potential applications in drug discovery. This particular compound, with its unique spirocyclic structure, exhibits intriguing chemical properties that make it a valuable subject for both academic and industrial research.
Quinazoline derivatives are known for their structural versatility and ability to interact with various biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs). The presence of the bromo group at the 8-position of the quinazoline ring introduces additional electronic effects, potentially enhancing the compound's bioactivity. Furthermore, the spiro[2.2]pentan-1-yl substituent at the nitrogen atom of the quinazoline ring introduces a rigid bicyclic structure, which can influence the molecule's pharmacokinetic properties and target specificity.
Recent studies have highlighted the potential of 8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine in inhibiting key enzymes involved in cellular signaling pathways. For instance, researchers have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are critical in cancer progression and inflammatory diseases. The spirocyclic moiety has been shown to play a crucial role in optimizing the molecule's binding affinity to its target proteins, thereby enhancing its therapeutic potential.
In addition to its enzymatic inhibition properties, this compound has also been explored for its role in modulating ion channels. Ion channels are essential for various physiological processes, and their dysregulation is implicated in numerous pathological conditions, including epilepsy and cardiovascular diseases. Preliminary findings suggest that 8-bromo-N-{spiro[2.2]pentan-1-yl}quinazolin-2-amine may act as a modulator of voltage-gated sodium channels, offering a novel avenue for drug development in neurology and cardiology.
The synthesis of 8-bromo-N-{spiro[2.2]pentan-1-yli}quinazolin–
In terms of synthesis, 8-bromo-N-{spiro[2.
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